2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide
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Description
2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C26H27N3O2S2 and its molecular weight is 477.64. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Structural Analysis
Research on compounds with similar structures emphasizes the significance of crystallographic studies in understanding molecular conformations and interactions. For instance, the study of crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveals insights into their folded conformations and intramolecular interactions, which are crucial for designing compounds with desired properties (Subasri et al., 2017).
Antimicrobial and Antiviral Applications
Compounds with the thieno[3,2-d]pyrimidine moiety have been explored for their antimicrobial and antiviral activities. For example, novel heterocyclic compounds containing the sulfamido moiety showed promising antibacterial and antifungal activities, highlighting the potential of these structures in developing new antimicrobial agents (Nunna et al., 2014).
Drug Design and Molecular Docking
The application of thieno[3,2-d]pyrimidine derivatives in drug design is further evidenced by their evaluation against specific targets. A study demonstrated the potent dual inhibitory activity of a classical analog against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway, showcasing the compound's potential as a lead in cancer therapy (Gangjee et al., 2008). Another study focused on molecular docking of a similar compound against SARS-CoV-2 protein, indicating its possible use as an antiviral agent (Mary et al., 2020).
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-17-9-12-22(18(2)15-17)29-25(31)24-21(13-14-32-24)28-26(29)33-16-23(30)27-19(3)10-11-20-7-5-4-6-8-20/h4-9,12-15,19H,10-11,16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDQRISEGHHTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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